2-Chloro-N-(hydroxymethyl)acetamide
Overview
Description
2-Chloro-N-(hydroxymethyl)acetamide is a chemical compound with the molecular formula ClCH₂CONHCH₂OH. It is a N-hydroxymethyl derivative of chloroacetamide. This compound is known for its role as a formaldehyde releaser and has applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-N-(hydroxymethyl)acetamide involves the reaction of 2-chloroacetamide with formaldehyde. The reaction typically occurs under basic conditions to facilitate the formation of the N-hydroxymethyl derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process ensures high yield and purity of the compound, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(hydroxymethyl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Amidomethylation Reactions: It can act as an amidomethylating reagent for N,N-dialkylanilines in the Tscherniac-Einhorn reaction.
Common Reagents and Conditions:
Formaldehyde: Used in the synthesis of the compound.
N,N-Dialkylanilines: React with this compound in amidomethylation reactions.
Major Products:
1-(Aminomethyl)-2-methoxynaphthalene hydrochloride: Formed in specific synthetic applications.
Scientific Research Applications
2-Chloro-N-(hydroxymethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its effects as a formaldehyde releaser and its impact on lymph node responses.
Medicine: Studied for its potential use in drug synthesis and as a preservative due to its biocidal properties.
Industry: Utilized as a preservative and in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(hydroxymethyl)acetamide involves its role as a formaldehyde releaser. When exposed to certain conditions, it releases formaldehyde, which can then participate in various chemical reactions. This property makes it useful in applications where controlled release of formaldehyde is required .
Comparison with Similar Compounds
- 2-Chloro-N-methylacetamide
- 2-Chloro-N-phenylacetamide
- 2-Chloro-N,N-diethylacetamide
Comparison: 2-Chloro-N-(hydroxymethyl)acetamide is unique due to its N-hydroxymethyl group, which allows it to act as a formaldehyde releaser. This property distinguishes it from other similar compounds that do not have this capability .
Properties
IUPAC Name |
2-chloro-N-(hydroxymethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c4-1-3(7)5-2-6/h6H,1-2H2,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNSZCSYBXHETP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041412 | |
Record name | 2-Chloro-N-(hydroxymethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2832-19-1 | |
Record name | N-Methylol-α-chloroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2832-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylol-chloracetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002832191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2832-19-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, 2-chloro-N-(hydroxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloro-N-(hydroxymethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(hydroxymethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORACETAMIDE-N-METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20J873AX6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does repeated exposure to low doses of 2-Chloro-N-(hydroxymethyl)acetamide impact sensitization compared to a single exposure?
A1: Research suggests that prolonged, repeated exposure to this compound, even at doses below the sensitization threshold (EC3), can lead to enhanced lymph node responses in mice compared to a single exposure []. This indicates a potential for sensitization with repeated contact, possibly due to the chemical's high reactivity with proteins and potential for accumulation in the skin.
Q2: Does the structure of this compound offer clues to its sensitization potential?
A2: Interestingly, this compound shares structural similarities with another known contact sensitizer, 2-chloroacetamide. Studies have shown that guinea pigs sensitized to 2-chloroacetamide also demonstrated cross-reactivity to this compound []. This suggests that the specific chemical structure, particularly the presence of the chloroacetamide group, may play a significant role in the sensitization potential of these compounds.
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